molecular formula C20H27ClN2O4 B583669 Itopride-d6 Hydrochloride CAS No. 1346601-02-2

Itopride-d6 Hydrochloride

Cat. No. B583669
CAS RN: 1346601-02-2
M. Wt: 400.933
InChI Key: ZTOUXLLIPWWHSR-TXHXQZCNSA-N
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Description

Itopride-d6 Hydrochloride is a deuterium-labeled version of Itopride Hydrochloride . Itopride Hydrochloride, also known as HSR803, is a gastroprokinetic Benzamide derivative. It acts as an inhibitor of acetylcholinesterase (AChE) and dopamine D2 receptor . Itopride is indicated for the treatment of functional dyspepsia and other gastrointestinal conditions . It is a combined D2 receptor antagonist and acetylcholinesterase inhibitor .


Synthesis Analysis

The synthesis of Itopride Hydrochloride involves the development of a novel and environmentally friendly method for large-scale production .


Molecular Structure Analysis

The molecular formula of Itopride-d6 Hydrochloride is C20H27ClN2O4 . The molecular weight is 400.9 g/mol . The structure includes a benzamide derivative, which is a common structure in prokinetic drugs .


Chemical Reactions Analysis

Itopride Hydrochloride is a novel, synthesized, gastroprokinetic drug, which stimulates gastrointestinal motor activity through the synergistic effects of dopamine D2-receptor blockade and acetylcholinesterase inhibitors .


Physical And Chemical Properties Analysis

Itopride-d6 Hydrochloride has a molecular weight of 400.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 9 . The exact mass is 400.2035955 g/mol, and the monoisotopic mass is also 400.2035955 g/mol . The topological polar surface area is 60 Ų .

Scientific Research Applications

Mechanism of Action

Target of Action

Itopride-d6 Hydrochloride primarily targets two key components in the body: the Acetylcholinesterase (AChE) enzyme and the Dopamine D2 receptor . The AChE enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction. The Dopamine D2 receptor, on the other hand, is involved in inhibiting the release of acetylcholine .

Mode of Action

Itopride-d6 Hydrochloride exhibits a dual mode of action. It acts as an antagonist to the Dopamine D2 receptor, thereby preventing the inhibitory effects on acetylcholine release . Concurrently, it inhibits the AChE enzyme, which prevents the degradation of acetylcholine . This dual action leads to an increase in acetylcholine concentration .

Pharmacokinetics

Itopride-d6 Hydrochloride exhibits a bioavailability of approximately 60% . It undergoes extensive hepatic metabolism, primarily N-oxidation, involving the Flavin-containing monooxygenase (FMO1 and FMO3) enzymes . The elimination half-life of Itopride-d6 Hydrochloride is approximately 5.7±0.3 hours . It is primarily eliminated via the kidneys, with 3.7–4.1% excreted as unchanged Itopride and 75.4–89.4% as Itopride N-oxide .

Result of Action

The primary result of Itopride-d6 Hydrochloride’s action is the alleviation of symptoms caused by reduced gastrointestinal motility. This includes conditions such as functional dyspepsia, characterized by symptoms like gastric “fullness”, discomfort, and possible pain . Itopride-d6 Hydrochloride has been shown to significantly improve these symptoms in patients with functional dyspepsia and motility disorders .

Action Environment

The action, efficacy, and stability of Itopride-d6 Hydrochloride can be influenced by various environmental factors. For instance, the pharmacokinetics of Itopride appear to differ between Asian and Caucasian populations, with Caucasians having 30-50 percent lower blood levels of Itopride after oral administration

Safety and Hazards

Itopride Hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, flush with copious amounts of water and remove contaminated clothing and shoes .

Future Directions

Gastroretentive drug delivery systems (GRDDS) have attracted interest for the enhancement of absorption and bioavailability of some drugs . Itopride Hydrochloride, due to its narrow absorption window and short in vivo half-life, is expected to benefit from formulation in expanding gastroretentive tablets . This would increase its gastric residence, leading to decreased frequency of administration and increased patient compliance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Itopride-d6 Hydrochloride involves the use of several chemical reactions to produce the final product.", "Starting Materials": [ "4-Amino-N-[2-(diethylamino)ethyl]benzamide-d6", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Ethanol", "Water" ], "Reaction": [ "Step 1: The starting material 4-Amino-N-[2-(diethylamino)ethyl]benzamide-d6 is reacted with thionyl chloride to form 4-Chloro-N-[2-(diethylamino)ethyl]benzamide-d6.", "Step 2: The product from step 1 is then reacted with sodium hydroxide to form N-[2-(diethylamino)ethyl]-4-hydroxybenzamide-d6.", "Step 3: The product from step 2 is then reacted with hydrochloric acid to form Itopride-d6 Hydrochloride.", "Step 4: The final product is purified by recrystallization from ethanol and drying over sodium sulfate." ] }

CAS RN

1346601-02-2

Molecular Formula

C20H27ClN2O4

Molecular Weight

400.933

IUPAC Name

N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride

InChI

InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H/i1D3,2D3;

InChI Key

ZTOUXLLIPWWHSR-TXHXQZCNSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl

synonyms

N-[[4-[2-(Dimethylamino-d6)ethoxy]phenyl]methyl]-3,4-dimethoxy Benzamide Hydrochloride;  HSR-803-d6;  HC-803-d6;  Itax-d6;  Ganaton-d6; 

Origin of Product

United States

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